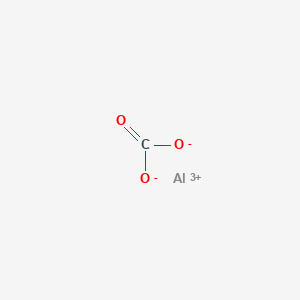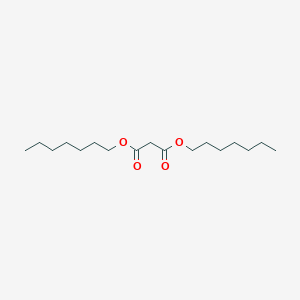
3,6-Dibromo-9-vinylcarbazole
Übersicht
Beschreibung
3,6-Dibromo-9-vinylcarbazole is a chemical compound with the molecular formula C14H9Br2N . It is a derivative of carbazole, a class of heterocyclic compounds .
Synthesis Analysis
The synthesis of 3,6-Dibromo-9-vinylcarbazole involves the bromination of carbazole . Carbazole (5.00 g, 30 mmol) is dissolved in DMF (50 mL), and the solution is cooled to 0 ℃; then, NBS (11.20 g, 63 mmol, 2.1 eq.) in DMF (30 mL) is added. The reaction is allowed to warm to room temperature and stirred overnight .Chemical Reactions Analysis
Carbazole-based compounds, including 3,6-Dibromo-9-vinylcarbazole, are known for their important photochemical and thermal stability and good hole-transport ability . They can be electropolymerized, resulting in polymers that are suitable for a broad range of applications .Physical And Chemical Properties Analysis
3,6-Dibromo-9-vinylcarbazole has a molecular weight of 351.04 . Its melting point is 74-75 °C, and its predicted boiling point is 428.6±38.0 °C. The predicted density is 1.69±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Application in Conductive Polymers
Scientific Field
Summary of the Application
Carbazole and its derivatives, including “3,6-Dibromo-9-vinylcarbazole”, have been extensively used for the development of conductive polymers. These materials have been used in electronic and optical devices or sensors . They present advantageous properties of conventional polymers, such as solubility, mechanical flexibility, non-expensive fabrication or processing, with conductivity levels that could be compared to those of semiconductors or even metals .
Methods of Application
The synthetic routes used for the development of carbazole-based polymers include chemical and electrochemical polymerization . Carbazole presents several active positions (3,6-, 2,7-, and 1,8-positions), being the 3,6 positions easier to polymerize .
Results or Outcomes
The emergence of flexible and wearable electronic devices as a part of the internet of things could be an important driving force to renew the interest in carbazole-based materials, being conductive polymers capable to respond adequately to the requirement of these devices .
Application in Li-Ion Batteries
Scientific Field
Summary of the Application
“3,6-Dibromo-9-vinylcarbazole” could potentially be used in the development of redox shuttles for Li-Ion batteries .
Methods of Application
To fit the working potential window of a cathode material to the anodic region, two -CN groups were introduced to the carbazole core .
Results or Outcomes
The use of “3,6-Dibromo-9-vinylcarbazole” as a redox shuttle can protect Li-Ion batteries from the overpotential fault by providing an internal discharge route .
Application in Biosensors
Scientific Field
Summary of the Application
Carbazole derivatives have been used in the development of biosensors . These sensors can detect biological molecules and convert their presence into an electrical signal .
Methods of Application
The carbazole derivatives can be electropolymerized to form a conductive polymer layer on the sensor surface . This layer can interact with the biological molecules and produce a measurable signal .
Results or Outcomes
The use of carbazole derivatives in biosensors can improve the sensitivity and specificity of the sensors, making them more effective in detecting biological molecules .
Application in Photovoltaics
Scientific Field
Summary of the Application
Carbazole derivatives, including “3,6-Dibromo-9-vinylcarbazole”, have been used in the development of photovoltaic devices . These devices convert sunlight into electricity .
Methods of Application
The carbazole derivatives can be used as the active layer in the photovoltaic devices . They can absorb sunlight and generate charge carriers, which are then collected to produce electricity .
Results or Outcomes
The use of carbazole derivatives in photovoltaic devices can improve their efficiency and stability, making them more suitable for use in renewable energy applications .
Application in Electroluminescent Devices
Scientific Field
Summary of the Application
Carbazole derivatives have been used in the development of electroluminescent devices . These devices emit light when an electric current is applied .
Methods of Application
The carbazole derivatives can be used as the emissive layer in the electroluminescent devices . When an electric current is applied, they can emit light .
Results or Outcomes
The use of carbazole derivatives in electroluminescent devices can improve their brightness and color purity, making them more suitable for use in display applications .
Application in Field-Effect Transistors
Scientific Field
Summary of the Application
Carbazole derivatives have been used in the development of field-effect transistors . These devices are used to amplify or switch electronic signals .
Methods of Application
The carbazole derivatives can be used as the active layer in the field-effect transistors . They can control the current flow in the device .
Results or Outcomes
The use of carbazole derivatives in field-effect transistors can improve their performance and stability, making them more suitable for use in electronic devices .
Application in Corrosion Inhibition
Scientific Field
Summary of the Application
Carbazole derivatives have been used in the field of corrosion inhibition . These compounds can protect metal surfaces from corrosion, which is a chemical reaction that can degrade the metal over time .
Methods of Application
The carbazole derivatives can be applied to the metal surface as a protective layer . This layer can prevent the corrosive substances from coming into contact with the metal, thereby preventing the corrosion process .
Results or Outcomes
The use of carbazole derivatives in corrosion inhibition can improve the lifespan and reliability of metal components, making them more suitable for use in various industrial applications .
Application in Supercapacitors
Scientific Field
Summary of the Application
Carbazole derivatives have been used in the development of supercapacitors . These devices can store and release energy much faster than traditional batteries .
Methods of Application
The carbazole derivatives can be used as the active material in the supercapacitor . They can store charge and release it quickly when needed .
Results or Outcomes
The use of carbazole derivatives in supercapacitors can improve their energy storage capacity and power density, making them more suitable for use in high-power applications .
Application in Nanodevices
Scientific Field
Summary of the Application
Carbazole derivatives have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices .
Methods of Application
The carbazole derivatives can be used as the active material in nanodevices . They can interact with other nanoscale materials to produce desired effects .
Results or Outcomes
The use of carbazole derivatives in nanodevices can improve their performance and functionality, making them more suitable for use in various nanotechnology applications .
Zukünftige Richtungen
Carbazole derivatives, including 3,6-Dibromo-9-vinylcarbazole, are of great interest due to their potential applications in various fields such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . Future work could involve exploring these applications further and developing new synthesis methods .
Eigenschaften
IUPAC Name |
3,6-dibromo-9-ethenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h2-8H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMIJZCMQBMNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27599-53-7 | |
| Record name | 9H-Carbazole, 3,6-dibromo-9-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27599-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30348184 | |
| Record name | 3,6-Dibromo-9-vinylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-9-vinylcarbazole | |
CAS RN |
1214-16-0 | |
| Record name | 3,6-Dibromo-9-ethenyl-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dibromo-9-vinylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromo-9-vinyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)



